2-((9-(4-丁氧基苯基)吡唑啉-3-基)硫)-N-(5-氟-2-甲基苯基)乙酰胺

货号 B2756447

CAS 编号:

1223957-10-5

分子量: 504.58

InChI 键: HRUCZBIJZNEIDJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

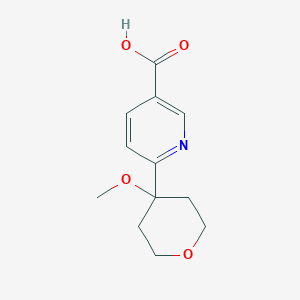

The compound “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide” is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been synthesized as a novel CDK2 targeting compound .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis

The molecular formula of the compound is C25H23FN6O2S, with an average mass of 490.552 Da . The structure includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group, a butoxyphenyl group, and a 5-fluoro-2-methylphenyl group .Chemical Reactions Analysis

The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .Physical And Chemical Properties Analysis

The compound has a molecular formula of C25H23FN6O2S and an average mass of 490.552 Da . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the search results.科学研究应用

- Researchers have investigated the anti-tumor properties of this compound. Specifically, compound 22i demonstrated excellent activity against cancer cell lines, including A549, MCF-7, and HeLa, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited potent c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .

- The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which includes this compound, has been investigated as a pharmacophore for adenosine receptors. Researchers functionalized it with reactive linkers of varying lengths to develop multi-target ligands, receptor probes, drug delivery systems, and diagnostic tools .

Anti-Tumor Activity

Adenosine Receptor Modulation

Breast Cancer Research

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 5-fluoro-2-methylbenzoic acid. The second intermediate is 2-(5-fluoro-2-methylphenyl)acetyl chloride, which is synthesized from 5-fluoro-2-methylbenzoic acid and thionyl chloride. These two intermediates are then coupled using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide.", "Starting Materials": [ "4-butoxyaniline", "5-fluoro-2-methylbenzoic acid", "thionyl chloride", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "- Dissolve 4-butoxyaniline (1.0 equiv) and 5-fluoro-2-methylbenzoic acid (1.2 equiv) in ethanol and heat the mixture to reflux.", "- Add thionyl chloride (1.2 equiv) dropwise to the mixture and continue refluxing for 2 hours.", "- Cool the mixture to room temperature and filter the resulting solid.", "- Wash the solid with ethanol and dry under vacuum to obtain the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of 2-(5-fluoro-2-methylphenyl)acetyl chloride:", "- Dissolve 5-fluoro-2-methylbenzoic acid (1.0 equiv) in thionyl chloride (3.0 equiv) and heat the mixture to reflux.", "- Reflux the mixture for 2 hours and then cool to room temperature.", "- Remove excess thionyl chloride under reduced pressure to obtain the 2-(5-fluoro-2-methylphenyl)acetyl chloride.", "Coupling of the two intermediates:", "- Dissolve the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol (1.0 equiv) and 2-(5-fluoro-2-methylphenyl)acetyl chloride (1.2 equiv) in a suitable solvent, such as dichloromethane.", "- Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) to the mixture and stir at room temperature for 2 hours.", "- Filter the resulting solid and wash with dichloromethane.", "- Purify the solid by recrystallization from a suitable solvent, such as ethanol, to obtain the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide." ] } | |

CAS 编号 |

1223957-10-5 |

产品名称 |

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide |

分子式 |

C26H25FN6O2S |

分子量 |

504.58 |

IUPAC 名称 |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |

InChI |

InChI=1S/C26H25FN6O2S/c1-3-4-13-35-20-9-6-18(7-10-20)22-15-23-25-29-30-26(32(25)11-12-33(23)31-22)36-16-24(34)28-21-14-19(27)8-5-17(21)2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,28,34) |

InChI 键 |

HRUCZBIJZNEIDJ-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC(=C5)F)C)C3=C2 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![3,4,5-triethoxy-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2756365.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol](/img/structure/B2756372.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pentanamide](/img/structure/B2756374.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2756375.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2756376.png)

![3,4,5-triethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2756380.png)

![2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2756383.png)

![N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2756384.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2756385.png)

![(E)-16-(4-(dimethylamino)benzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2756386.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]-N-[(phenylcarbamoyl)methyl]propanamide](/img/structure/B2756387.png)